Cas no 128495-45-4 ((4-Fluoro-3-methoxyphenyl)methanol)

(4-Fluoro-3-methoxyphenyl)methanol 化学的及び物理的性質
名前と識別子
-
- (4-Fluoro-3-methoxyphenyl)methanol
- 4-Fluoro-3-methoxybenzyl alcohol
- Benzenemethanol,4-fluoro-3-methoxy-
- RARECHEM AL BD 0389
- 2-Fluoro-5-(hydroxymethyl)anisole, (4-Fluoro-3-methoxyphenyl)methanol
- 4-Fluoro-3-methoxybenzylalcohol97%
- 4-Fluoro-3-methoxybenzyl alcohol 97%
- BenzeneMethanol, 4-fluoro-3-Methoxy-
- FT-0625139
- EN300-116257
- CS-W016238
- Benzyl alcohol, 4-fluoro-3-methoxy-
- Benzoic alcohol, 4-fluoro-3-methoxy-
- A805828
- CL8731
- (4-Fluoro-3-methoxyphenyl) methanol
- SCHEMBL695880
- 4-fluoro-3-methoxybenzyl alcohol, AldrichCPR
- DTXSID70343971
- 4-FLUORO-3-METHOXYBENZYLALCOHOL
- AM20020368
- (4-Fluoro-3-methoxyphenyl)methanol #
- MFCD00272133
- 4-fluoro-3-methoxybenzyl-alcohol
- 128495-45-4
- Z1201620066
- FS-1329
- AKOS005254661
- (4-fluoro-3-methoxy-phenyl)methanol
- Benzoic alcohol, 4-fluoro-5-methoxy-
- FT-0659237
- (4-fluoro-3-methoxy-phenyl)-methanol
- BBL100419
- STL554213
-
- MDL: MFCD00272133
- インチ: InChI=1S/C8H9FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
- InChIKey: FZEDGSMVRLKUOQ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(CO)=CC=1OC
計算された属性
- せいみつぶんしりょう: 156.05900
- どういたいしつりょう: 156.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 29.5A^2
じっけんとくせい
- 密度みつど: 1.187
- ゆうかいてん: 48-49 ºC
- ふってん: 260 ºC
- フラッシュポイント: 126 ºC
- 屈折率: 1.51
- PSA: 29.46000
- LogP: 1.32660
(4-Fluoro-3-methoxyphenyl)methanol セキュリティ情報
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S26; S36
-
危険物標識:
- セキュリティ用語:S26-36
- リスク用語:R36/37/38
(4-Fluoro-3-methoxyphenyl)methanol 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
(4-Fluoro-3-methoxyphenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31897-10g |
4-Fluoro-3-methoxybenzyl alcohol, 95% |
128495-45-4 | 95% | 10g |
¥3836.00 | 2022-10-18 | |
Alichem | A015000304-500mg |
4-Fluoro-3-methoxybenzyl alcohol |
128495-45-4 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F83480-1g |
(4-Fluoro-3-methoxyphenyl)methanol |
128495-45-4 | 97% | 1g |
¥332.0 | 2023-09-07 | |
Enamine | EN300-116257-10.0g |
(4-fluoro-3-methoxyphenyl)methanol |
128495-45-4 | 95% | 10.0g |
$166.0 | 2023-07-10 | |
eNovation Chemicals LLC | D711200-100g |
4-Fluoro-3-methoxybenzyl alcohol |
128495-45-4 | 95% | 100g |
$960 | 2024-06-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F132370-10g |
(4-Fluoro-3-methoxyphenyl)methanol |
128495-45-4 | 95% | 10g |
¥1282.90 | 2023-09-02 | |
TRC | F599335-100mg |
4-Fluoro-3-methoxybenzyl Alcohol |
128495-45-4 | 100mg |
$ 80.00 | 2022-06-04 | ||
TRC | F599335-50mg |
4-Fluoro-3-methoxybenzyl Alcohol |
128495-45-4 | 50mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-MK675-200mg |
4-Fluoro-3-methoxybenzyl alcohol |
128495-45-4 | 95% | 200mg |
¥115.0 | 2022-02-28 | |
Chemenu | CM304391-5g |
(4-Fluoro-3-methoxyphenyl)methanol |
128495-45-4 | 95% | 5g |
$86 | 2022-06-13 |
(4-Fluoro-3-methoxyphenyl)methanol 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
(4-Fluoro-3-methoxyphenyl)methanolに関する追加情報
(4-Fluoro-3-methoxyphenyl)methanol: A Comprehensive Overview
(4-Fluoro-3-methoxyphenyl)methanol, also known by its CAS number 128495-45-4, is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a phenolic alcohol group and substituents at the 3 and 4 positions of the benzene ring, exhibits a wide range of applications and properties that make it a valuable molecule for research and industrial use.
The structure of (4-Fluoro-3-methoxyphenyl)methanol consists of a benzene ring with a hydroxymethyl group (-CH2OH) attached at the para position relative to the fluorine atom. The presence of both fluorine and methoxy groups introduces interesting electronic effects, which influence the compound's reactivity, solubility, and biological activity. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the construction of bioactive molecules with complex architectures.
One of the most notable aspects of (4-Fluoro-3-methoxyphenyl)methanol is its role in drug discovery. Researchers have explored its ability to serve as a precursor for various pharmaceutical agents, including anti-inflammatory and anticancer drugs. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer cell proliferation. This finding underscores its potential as a lead compound for developing novel therapeutic agents.
In addition to its pharmacological applications, (4-Fluoro-3-methoxyphenyl)methanol has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are promising candidates for gas storage, catalysis, and sensing applications. Recent advancements in this area have leveraged the unique electronic properties of this compound to enhance the performance of MOFs in environmental remediation.
The synthesis of (4-Fluoro-3-methoxyphenyl)methanol typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the nucleophilic aromatic substitution of an appropriately substituted aryl halide with a hydroxymethyl group. Recent optimizations have focused on improving reaction yields and reducing environmental impact by employing green chemistry principles, such as using recyclable catalysts and solvent systems.
From an analytical standpoint, (4-Fluoro-3-methoxyphenyl)methanol has been extensively studied using advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into its molecular conformation and intermolecular interactions, while mass spectrometry has been instrumental in confirming its identity and purity. These studies have not only enhanced our understanding of the compound's structure but also facilitated its quality control in industrial settings.
In terms of safety and handling, it is important to note that while (4-Fluoro-3-methoxyphenyl)methanol is not classified as a hazardous material under standard conditions, it should be handled with care due to its potential irritant properties. Proper personal protective equipment (PPE) should be worn during synthesis and analysis to ensure worker safety.
In conclusion, (4-Fluoro-3-methoxyphenyl)methanol stands out as a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key molecule for future research and innovation.
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